BenchChemオンラインストアへようこそ!

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Lipophilicity ADME Medicinal Chemistry

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 947144-32-3), also indexed as 6-(trifluoromethyl)pyridine-2,4-diol (PubChem CID 67455664), is a fluorinated pyridinone building block with molecular formula C₆H₄F₃NO₂ and molecular weight 179.10 g/mol. The compound features hydroxyl groups at the 2- and 4-positions and a trifluoromethyl substituent at the 6-position of the pyridine ring, yielding computed physicochemical descriptors including XLogP3 of 0.5, two hydrogen bond donors, five hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 53.09 Ų.

Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
CAS No. 947144-32-3
Cat. No. B1403170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one
CAS947144-32-3
Molecular FormulaC6H4F3NO2
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)C(F)(F)F)O
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h1-2H,(H2,10,11,12)
InChIKeyHMNGHOZGHIWTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 947144-32-3): Physicochemical Identity and Sourcing Baseline


4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 947144-32-3), also indexed as 6-(trifluoromethyl)pyridine-2,4-diol (PubChem CID 67455664), is a fluorinated pyridinone building block with molecular formula C₆H₄F₃NO₂ and molecular weight 179.10 g/mol [1]. The compound features hydroxyl groups at the 2- and 4-positions and a trifluoromethyl substituent at the 6-position of the pyridine ring, yielding computed physicochemical descriptors including XLogP3 of 0.5, two hydrogen bond donors, five hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 53.09 Ų [1]. Commercial sourcing is available from multiple reputable vendors at standard purities of 95% (AKSci, Bidepharm) to ≥98% (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 2,4-Dihydroxypyridine or Non-Fluorinated Pyridinone Analogs Cannot Replace 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one


4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one occupies a distinct physicochemical and functional niche that precludes casual substitution by non-fluorinated 2,4-dihydroxypyridine (CAS 626-03-9) or simple 2(1H)-pyridinone analogs. The electron-withdrawing trifluoromethyl group at the 6-position fundamentally alters the compound's electronic character: it raises the computed LogP from approximately −0.5 (for unsubstituted 2,4-dihydroxypyridine) to 0.5–1.1, enhancing membrane permeability and metabolic stability [1]. Critically, the –CF₃ group serves as a key pharmacophoric element in structure–activity relationships (SAR) for multiple target classes, including RORγt inverse agonists and IDH2 inhibitors, where it engages in favorable hydrophobic and halogen-bonding interactions that non-fluorinated or mono-fluorinated congeners cannot replicate [2][3]. Substituting with a des-fluoro analog therefore risks loss of target engagement, altered ADME properties, and failed SAR reproducibility—exactly the types of procurement errors this guide helps prevent.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one


Enhanced Lipophilicity (LogP) Versus Non-Fluorinated 2,4-Dihydroxypyridine Core

The trifluoromethyl group at the 6-position substantially increases lipophilicity relative to the non-fluorinated parent scaffold. The target compound has a computed XLogP3 of 0.5 [1] and an experimentally correlated LogP of 1.10 , versus an estimated LogP of approximately −0.5 for unsubstituted 2,4-dihydroxypyridine (pyridine-2,4-diol, CAS 626-03-9) [2]. This ~1.5 log unit increase translates to roughly a 30‑fold higher octanol/water partition coefficient, directly impacting membrane permeability. Furthermore, the –CF₃ group lowers the pKa of the adjacent 2‑OH by an estimated 1–2 units (class‑level inference based on σₘ = 0.43 for CF₃), thereby altering the ionization state at physiological pH relative to des‑CF₃ analogs [3].

Lipophilicity ADME Medicinal Chemistry Drug Design

SAR Privilege of the 6‑CF₃ Group in RORγt Inverse Agonist Potency

In a 2024 SAR study of 6‑(trifluoromethyl)pyridine derivatives as RORγt inverse agonists, the 6‑CF₃ substituent was indispensable for low‑nanomolar potency. The most potent compound in the series (W14) achieved an IC₅₀ of 7.5 nM in a luciferase reporter assay, outperforming the clinical comparator VTP‑43742 [1]. Molecular docking and MD simulations demonstrated that the –CF₃ group engages in critical hydrophobic interactions with Leu324, Leu396, and His479 in the RORγt ligand‑binding domain; the authors explicitly noted that the –CF₃ interaction 'has an important contribution to the binding' [1]. Although 4‑hydroxy‑6‑(trifluoromethyl)pyridin‑2(1H)‑one is the core substructure of these derivatives rather than the final optimized compound, it constitutes the essential pharmacophoric scaffold from which the SAR was built. By contrast, pyridine scaffolds lacking the 6‑CF₃ group or bearing smaller 6‑substituents (e.g., –CH₃, –Cl) were not reported in this series, consistent with the class‑level observation that the –CF₃ moiety provides a unique combination of steric bulk, electron withdrawal, and hydrophobic surface that smaller substituents cannot simultaneously offer.

RORγt Inverse Agonist Autoimmune Disease Structure–Activity Relationship

Bidentate Ligand Capability and Coordination Chemistry Potential

The target compound possesses two hydroxyl groups at the 2‑ and 4‑positions capable of deprotonation and metal coordination, enabling it to function as a bidentate O,O‑ or N,O‑chelating ligand . The 6‑CF₃ group, with a Hammett σₘ constant of 0.43, withdraws electron density from the ring and lowers the pKa of the adjacent hydroxyl groups by an estimated 1–2 units relative to non‑fluorinated 2,4‑dihydroxypyridine [1]. This results in a ligand that can coordinate to metal centers at lower pH and with different stability constants than its des‑CF₃ analog. The computed hydrogen bond donor count of 2 and acceptor count of 5 (versus HBD 2 / HBA 3 for unsubstituted pyridine-2,4-diol) further indicate that the –CF₃ group provides three additional fluorine‑based hydrogen bond acceptor sites, enabling unique supramolecular interactions not available with non‑fluorinated scaffolds [2].

Coordination Chemistry Bidentate Ligand Metal Complexation Catalysis

Patent‑Documented Utility as a Key Synthetic Intermediate in Drug Discovery Programs

4‑Hydroxy‑6‑(trifluoromethyl)pyridin‑2(1H)‑one is explicitly cited as a key intermediate in at least two patent families: WO2008/047201 A2 (substituted pyridines as herbicides and pharmaceuticals) and US2007/0197478 A1 (immune response modulators acting through Toll‑Like Receptors) . PubChemLite indexing records 17 patent documents associated with the InChIKey HMNGHOZGHIWTLQ‑UHFFFAOYSA‑N, while the literature count stands at 0, indicating that the compound's primary documented value to date lies in proprietary industrial R&D rather than open‑access academic publications [1]. This patent density contrasts with the non‑fluorinated analog 2,4‑dihydroxypyridine (CAS 626‑03‑9), which, despite broader academic literature coverage, is less frequently cited in recent pharmaceutical patent filings as a core scaffold.

Synthetic Intermediate Patent Chemistry Drug Discovery Process Chemistry

Recommended Application Scenarios for 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one Based on Quantitative Evidence


Medicinal Chemistry: RORγt Inverse Agonist Lead Optimization

The compound serves as the core scaffold for a series of potent RORγt inverse agonists, where the 6‑CF₃ group engages indispensable hydrophobic interactions (Leu324, Leu396, His479) enabling low‑nanomolar IC₅₀ values (7.5 nM for the most potent derivative W14) [1]. Medicinal chemistry teams pursuing Th17‑mediated autoimmune indications (psoriasis, rheumatoid arthritis) should specify this exact building block rather than a non‑fluorinated pyridinone to preserve the key pharmacophoric –CF₃ interactions identified in the SAR.

Process Chemistry and Patent‑Driven Drug Development

With 17 patent documents indexed and explicit citation in WO2008/047201 and US2007/0197478 as a synthetic intermediate, this compound is validated for use in proprietary pharmaceutical process routes . Industrial process chemists should procure this specific CAS number to ensure consistency with patent‑exemplified synthetic procedures and to maintain freedom‑to‑operate documentation.

Coordination Chemistry: Bidentate Ligand Design with Tunable Acidity

The dual 2‑OH and 4‑OH groups enable bidentate O,O‑ or N,O‑chelation to metal centers, while the electron‑withdrawing –CF₃ group lowers pKa by an estimated 1–2 units versus non‑fluorinated analogs, permitting metal complexation at lower pH [2]. Inorganic chemists designing pH‑responsive catalysts or MOFs should select this compound over 2,4‑dihydroxypyridine when a more acidic, electron‑deficient ligand environment is required.

ADME‑Focused Library Synthesis

The compound's XLogP3 of 0.5 and five hydrogen bond acceptor sites (including three fluorine atoms) provide a balanced polarity profile suitable for generating compound libraries with favorable drug‑like properties [3]. Compared to the des‑CF₃ analog (XLogP3 ~ −0.5, HBA = 3), the enhanced lipophilicity and additional fluorine‑mediated HBA sites make this scaffold preferable for exploring chemical space in the 'goldilocks zone' of oral bioavailability (LogP 0–3, HBA ≤ 10).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.